Enantiomeric Purity: (1S) Enantiomer vs. Racemic
The target compound bears the enantiopure (1S)-2-oxobornane-10-sulphonate anion, whereas the direct racemic analog (CAS 93777-04-9) carries the (±) mixture. In chiral ionic liquid (CIL) applications, enantiopure camphorsulfonate anions have been shown to enable baseline enantioseparation of 15 out of 16 tested chiral drugs when used as a synergistic additive with carboxymethyl-β-cyclodextrin in capillary electrophoresis, whereas the single chiral selector system failed for many drugs including clopidogrel, tramadol, and zopiclone [1]. The (1S) configuration provides a defined specific rotation essential for reproducible asymmetric induction, while a racemic mixture would yield unpredictable or null stereochemical outcomes.
| Evidence Dimension | Stereochemical purity of the camphorsulfonate anion |
|---|---|
| Target Compound Data | Single (1S) enantiomer (1 defined atom stereocenter) |
| Comparator Or Baseline | Racemic (±) mixture: diethyl(2-hydroxyethyl)ammonium (±)-2-oxobornane-10-sulphonate (CAS 93777-04-9) |
| Quantified Difference | Enantiopure vs. racemic; chiral recognition capability enabled in CIL applications (baseline separation of 15/16 chiral drugs with synergistic CIL system) [1] |
| Conditions | Capillary electrophoresis with carboxymethyl-β-cyclodextrin as chiral selector; camphorsulfonate-based CIL as additive [1] |
Why This Matters
Procurement of the enantiopure (1S) form is mandatory for any application requiring defined stereochemistry, including chiral separation method development and asymmetric synthesis, where the racemic variant would introduce uncontrolled variables.
- [1] Zhang C, Ma X. Use of chiral ionic liquid as additive for synergistic enantioseparation of basic drugs in capillary electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 2022. View Source
